molecular formula C20H20FNO5S B2758063 ETHYL 5-(4-FLUOROBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE CAS No. 432001-86-0

ETHYL 5-(4-FLUOROBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B2758063
CAS No.: 432001-86-0
M. Wt: 405.44
InChI Key: ALRKHTJJRQKWNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 5-(4-FLUOROBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system, which is fused with a carboxylate group and a sulfonylamino group attached to a fluorophenyl ring. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(4-FLUOROBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Sulfonylamino Group: The sulfonylamino group is introduced by reacting the benzofuran derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Fluorination: The fluorophenyl group is incorporated through a nucleophilic aromatic substitution reaction using a fluorinating agent like potassium fluoride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(4-FLUOROBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Potassium fluoride in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of benzofuran-3-carboxylic acid derivatives.

    Reduction: Formation of benzofuran-3-ethanol derivatives.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

ETHYL 5-(4-FLUOROBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of inflammatory and infectious diseases.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and heterocyclic compounds.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.

    Industrial Applications: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 5-(4-FLUOROBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonylamino group is known to form strong hydrogen bonds with active site residues, enhancing the binding affinity and specificity. The fluorophenyl group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes. The benzofuran ring system provides structural rigidity, ensuring proper orientation of the functional groups for optimal interaction with the target.

Comparison with Similar Compounds

ETHYL 5-(4-FLUOROBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE can be compared with other benzofuran derivatives, such as:

    Ethyl 5-[(4-chlorophenyl)sulfonylamino]-2-propyl-1-benzofuran-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine, which affects its reactivity and biological activity.

    Ethyl 5-[(4-methylphenyl)sulfonylamino]-2-propyl-1-benzofuran-3-carboxylate: Contains a methyl group, leading to different steric and electronic properties.

    Ethyl 5-[(4-nitrophenyl)sulfonylamino]-2-propyl-1-benzofuran-3-carboxylate: The nitro group introduces electron-withdrawing effects, altering the compound’s chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 5-[(4-fluorophenyl)sulfonylamino]-2-propyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO5S/c1-3-5-18-19(20(23)26-4-2)16-12-14(8-11-17(16)27-18)22-28(24,25)15-9-6-13(21)7-10-15/h6-12,22H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRKHTJJRQKWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.